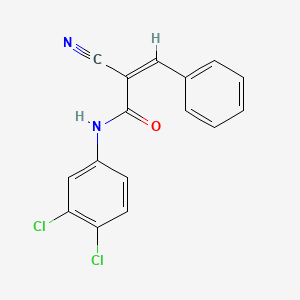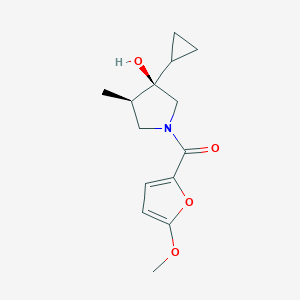![molecular formula C11H16N4O2 B5561730 N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Imidazole derivatives can be synthesized from the condensation reaction of 3- (1 H -imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis
The molecular structure of imidazole compounds can be characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance ( 1 H- and 13 C-NMR) spectroscopic methods .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide” would depend on its specific molecular structure.科学的研究の応用
Chemical Genetics and Apoptosis Induction
N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide, although not directly mentioned, is closely related to compounds that have been studied for their application in chemical genetics and apoptosis induction. Research in this area focuses on developing and utilizing assays to identify small molecules that exhibit apoptosis-inducing activities. These compounds, through their interaction with specific molecular targets, can lead to the discovery of potential anticancer agents. For example, chemical genetics approaches have identified molecules capable of inducing apoptosis in cancer cells, highlighting their potential in anticancer drug research and the identification of druggable targets (S. Cai, J. Drewe, & S. Kasibhatla, 2006).
Antitumor Activity and Pharmacokinetics
The study of imidazole derivatives, including compounds structurally similar to N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide, extends to their antitumor activities and pharmacokinetics. Such research endeavors aim at identifying novel drugs that could serve as alternatives to existing treatments, exploring their efficacy in inhibiting tumor growth, and understanding their behavior in biological systems. For instance, certain imidazole analogues have demonstrated good activity against various cancer cell lines when administered in vivo, providing insights into their potential as anticancer drugs (M. Stevens et al., 1987).
Corrosion Inhibition
Another interesting application of imidazole derivatives lies in their use as corrosion inhibitors. These compounds have been shown to effectively prevent corrosion of metals in acidic environments, which is crucial for extending the lifespan of metal structures and components in industrial settings. Research in this area focuses on evaluating the inhibition efficiency of various imidazole derivatives and understanding the mechanisms behind their protective action. This involves assessing their performance through gravimetric, electrochemical, and surface analysis techniques, providing valuable information for the development of more effective corrosion inhibitors (P. Ammal, M. Prajila, & A. Joseph, 2018).
In Vitro Antiviral Activity
Imidazole derivatives are also explored for their antiviral properties, with studies aiming to identify compounds that can inhibit the replication of viruses in host cells. Such research is pivotal for the development of new antiviral drugs that can offer effective treatment options for viral infections. For example, specific imidazole-based compounds have been identified as potent inhibitors of human rhinovirus (HRV) 3C protease, demonstrating significant antiviral activity in cell-based assays. This highlights their potential as orally bioavailable treatments for HRV infections, which are common causes of the common cold (A. Patick et al., 2005).
作用機序
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-10-3-2-9(14-10)11(17)13-4-1-6-15-7-5-12-8-15/h5,7-9H,1-4,6H2,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQFNACWKHFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)
![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)
